molecular formula C25H21BrCl2N4O2S B5957552 2-({5-[4-(2-BROMOPHENOXYMETHYL)PHENYL]-4-ETHYL-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE

2-({5-[4-(2-BROMOPHENOXYMETHYL)PHENYL]-4-ETHYL-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE

Cat. No.: B5957552
M. Wt: 592.3 g/mol
InChI Key: XLCJNHDDIMEXMI-UHFFFAOYSA-N
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Description

2-({5-[4-(2-BROMOPHENOXYMETHYL)PHENYL]-4-ETHYL-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound that features a triazole ring, a bromophenyl group, and a dichlorophenyl group

Properties

IUPAC Name

2-[[5-[4-[(2-bromophenoxy)methyl]phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrCl2N4O2S/c1-2-32-24(17-9-7-16(8-10-17)14-34-22-6-4-3-5-19(22)26)30-31-25(32)35-15-23(33)29-21-12-11-18(27)13-20(21)28/h3-13H,2,14-15H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCJNHDDIMEXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)COC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrCl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[4-(2-BROMOPHENOXYMETHYL)PHENYL]-4-ETHYL-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Bromophenyl Group: This step involves the reaction of a bromophenol derivative with a suitable electrophile to form the bromophenoxymethyl group.

    Attachment of the Dichlorophenyl Group: This can be done through a nucleophilic substitution reaction where a dichlorophenylamine reacts with an appropriate acylating agent.

    Final Assembly: The final step involves coupling the triazole intermediate with the bromophenoxymethyl and dichlorophenyl groups under suitable conditions, such as using a base and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({5-[4-(2-BROMOPHENOXYMETHYL)PHENYL]-4-ETHYL-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium thiolate or primary amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({5-[4-(2-BROMOPHENOXYMETHYL)PHENYL]-4-ETHYL-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding assays.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({5-[4-(2-BROMOPHENOXYMETHYL)PHENYL]-4-ETHYL-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring and the bromophenyl group are likely involved in binding to the active site of enzymes or receptors, while the dichlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

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